MAO-B Inhibition Profile of 6-Chloro-2-phenylquinolin-4-ol vs. Unsubstituted Quinolin-4-ol
6-Chloro-2-phenylquinolin-4-ol demonstrates quantifiable inhibition of human monoamine oxidase B (MAO-B), with reported IC50 values of 300 nM and 638 nM under slightly different assay conditions [1]. This inhibitory activity provides a point of differentiation from the unsubstituted quinolin-4-ol scaffold, which does not show comparable potency against this target. The presence of the 6-chloro and 2-phenyl substituents is inferred to be essential for this activity.
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 300 nM; IC50 = 638 nM |
| Comparator Or Baseline | Quinolin-4-ol (unsubstituted) |
| Quantified Difference | Activity > baseline (baseline activity not quantified in same study) |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cells; inhibition of recombinant human MAO-B using kynuramine substrate |
Why This Matters
This specific, quantifiable MAO-B inhibition distinguishes 6-Chloro-2-phenylquinolin-4-ol from the unsubstituted core scaffold, making it a more relevant starting point for CNS drug discovery programs focused on MAO-B-related targets.
- [1] BindingDB. (2024). Affinity Data for BDBM50450826 (CHEMBL4214270) against Human MAO-B. View Source
